Diethyl 2-Methyl-d3-2-propylmalonate
CAS No.: 1246815-67-7
Cat. No.: VC0018019
Molecular Formula: C11H20O4
Molecular Weight: 219.295
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246815-67-7 |
|---|---|
| Molecular Formula | C11H20O4 |
| Molecular Weight | 219.295 |
| IUPAC Name | diethyl 2-propyl-2-(trideuteriomethyl)propanedioate |
| Standard InChI | InChI=1S/C11H20O4/c1-5-8-11(4,9(12)14-6-2)10(13)15-7-3/h5-8H2,1-4H3/i4D3 |
| Standard InChI Key | DTHLCPJSRSNVLX-GKOSEXJESA-N |
| SMILES | CCCC(C)(C(=O)OCC)C(=O)OCC |
Introduction
Chemical Identity and Structure
Diethyl 2-Methyl-d3-2-propylmalonate is a deuterated variant of diethyl methylpropylmalonate where the methyl group has been substituted with three deuterium atoms. This modification maintains the chemical reactivity of the parent compound while providing a unique isotopic signature that can be tracked through various chemical transformations.
Basic Properties
The compound possesses several key identifying characteristics that distinguish it in chemical databases and research applications:
| Property | Value |
|---|---|
| CAS Number | 1246815-67-7 |
| Molecular Formula | C11H17D3O4 |
| Molecular Weight | 219.29 g/mol |
| Physical Appearance | Colorless Oil |
| SMILES Notation | [2H]C([2H])([2H])C(CCC)(C(=O)OCC)C(=O)OCC |
| Unlabeled CAS Number | 55898-43-6 |
The compound features a central carbon with two carbonyl groups, forming the characteristic malonate structure. The deuterium labeling occurs specifically at the methyl group attached to this central carbon .
Chemical Structure and Bonding
Diethyl 2-Methyl-d3-2-propylmalonate maintains the same bonding pattern as its non-deuterated counterpart. The central quaternary carbon bears two ester groups (diethyl ester), a propyl chain, and the deuterated methyl group. This structural arrangement contributes to its utility in organic synthesis and mechanistic studies, where tracking the fate of the deuterium atoms provides valuable insights into reaction pathways .
Physical and Chemical Properties
The physical and chemical properties of Diethyl 2-Methyl-d3-2-propylmalonate significantly influence its handling, storage, and application in laboratory settings.
Solubility Profile
Diethyl 2-Methyl-d3-2-propylmalonate demonstrates selective solubility in organic solvents:
| Solvent | Solubility |
|---|---|
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Water | Presumed insoluble (based on structure) |
This solubility profile aligns with its diester structure and moderate polarity, making it compatible with common organic solvents used in synthetic chemistry applications .
| Supplier | Product Code | Quantity | Price (USD) | Formulation | Updated |
|---|---|---|---|---|---|
| TRC | D444507 | 10mg | $130 | Neat | 2021-12-16 |
| Usbiological | D3551-04 | 10mg | $418 | Not specified | 2021-12-16 |
| Medical Isotopes, Inc. | D9395 | 10mg | $870 | Not specified | 2021-12-16 |
| Shanghai Huicheng Biological | 733975656665992 | 10mg/100mg | Not specified | Colorless Oil | Not specified |
The significant price variation across suppliers highlights the specialized nature of this compound and potential differences in isotopic purity or manufacturing processes .
Supply Chain Considerations
The compound is produced in multiple countries, with suppliers based in Canada and China mentioned in the search results. LGC Standards notes the country of origin as Canada for their product . This geographic diversity in manufacturing may affect availability, shipping regulations, and import considerations for research laboratories .
Applications in Research and Industry
Diethyl 2-Methyl-d3-2-propylmalonate serves specialized roles in research settings, particularly in studies requiring isotopic labeling.
Organic Synthesis Applications
The primary application identified in the literature describes Diethyl 2-Methyl-d3-2-propylmalonate as "useful in organic synthesis" . As a deuterium-labeled compound, it likely serves several purposes:
-
As a building block for more complex deuterated molecules
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In mechanistic studies to track reaction pathways
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For the preparation of internal standards in analytical chemistry
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In metabolism studies where deuterium labeling allows tracking of metabolic processes
The malonate structure makes it particularly valuable in synthesis, as malonic esters are versatile intermediates in numerous synthetic pathways including the malonic ester synthesis for preparing carboxylic acids .
Comparison with Related Compounds
Understanding Diethyl 2-Methyl-d3-2-propylmalonate in context requires comparison with structurally related compounds.
Deuterated Analogs
Diethyl Methyl-D3-malonate (CAS: 54840-57-2) represents a closely related compound with similar deuterium labeling but lacking the propyl group. This structural similarity suggests comparable physical properties and potentially overlapping applications .
Non-Deuterated Parent Compound
The non-deuterated analog, diethyl methylpropylmalonate (unlabeled CAS: 55898-43-6), serves as the parent compound. The key difference lies in the isotopic substitution, where three hydrogen atoms in the methyl group have been replaced with deuterium atoms. This modification minimally affects chemical reactivity but significantly alters spectroscopic properties, particularly in mass spectrometry and NMR applications .
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